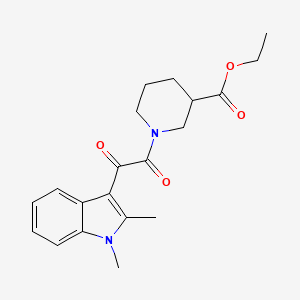

ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-4-26-20(25)14-8-7-11-22(12-14)19(24)18(23)17-13(2)21(3)16-10-6-5-9-15(16)17/h5-6,9-10,14H,4,7-8,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOJBRAFOQUUCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

Acylation: The indole derivative is then acylated using an appropriate acyl chloride to introduce the 2-oxoacetyl group.

Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Esterification: Finally, the ester functional group is introduced by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The indole and piperidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Halogenated or otherwise substituted indole and piperidine derivatives.

Scientific Research Applications

Ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-(1,2-Dimethyl-1H-indol-3-yl)-1-{5-[3-(1,3-dioxolan-2-yl)phenyl]-2-methylthio-phen-3-yl}-3,3,4,4,5,5-hexafluorocyclopent-1-ene

This compound, reported in , shares the 1,2-dimethylindol-3-yl-oxoacetyl motif but diverges in its core structure and substituents. Key differences include:

Functional Implications

- Photochromism: The hexafluorocyclopentene core in the compound enables reversible ring-opening/closure under UV/visible light, a property absent in the target compound due to its non-conjugated piperidine-ester system.

- Solubility & Stability : The ethyl ester in the target compound enhances lipophilicity, whereas the fluorinated cyclopentene and dioxolane groups in the analog improve stability in polymeric matrices (e.g., PMMA films) .

- Biological Relevance : Piperidine derivatives are often explored for CNS activity, but the fluorinated analog’s photochromism suggests applications in optical materials or sensors.

Broader Context of Indole-Oxoacetyl Derivatives

Indole-oxoacetyl hybrids are a versatile class of compounds. For example:

- Anticancer Agents : Similar structures (e.g., indole-oxadiazole hybrids) show kinase inhibition or apoptosis induction.

- Photodynamic Therapy : Fluorinated indole derivatives (as in ) are explored for light-activated drug delivery.

However, the target compound’s lack of fluorinated or conjugated systems may limit its utility in photoresponsive applications compared to the analog.

Research Findings and Data Gaps

- Structural Validation : The compound’s crystal structure (a = 10.7364 Å, Z = 4) was resolved using SHELX , but analogous data for the target compound are unavailable.

- Biological Activity: No pharmacological data are provided for the target compound, unlike its photochromic analog, which has documented material science applications.

Biological Activity

Ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate is . The structure features an indole moiety, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have indicated that indole derivatives, including the compound , exhibit antitumor properties . Research has shown that compounds with indole structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives similar to ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate have demonstrated significant cytotoxic effects against lung and liver carcinoma cell lines, with IC50 values comparable to standard chemotherapeutic agents such as cisplatin .

Antibacterial Activity

Indole derivatives are also recognized for their antibacterial properties . Studies have documented that these compounds can inhibit the growth of various bacterial strains. This activity is attributed to their ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .

The mechanisms underlying the biological activities of ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : It can trigger programmed cell death pathways in malignant cells.

- Disruption of Cell Membranes : Its antibacterial effect may arise from disrupting bacterial cell integrity.

Case Studies

Several case studies have highlighted the efficacy of indole derivatives in clinical settings. For example:

- Lung Cancer Study : A study evaluated the cytotoxic effects of various indole derivatives on lung cancer cells, revealing that some compounds led to a significant reduction in cell viability compared to controls .

- Antibacterial Efficacy : Another study assessed the antibacterial potential of indole-based compounds against resistant bacterial strains, demonstrating notable inhibition zones in treated samples .

Data Table

Q & A

Q. What are the established synthetic routes for ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Indole core formation : Starting with a substituted indole precursor (e.g., 1,2-dimethylindole-3-carboxaldehyde) reacted with ethyl piperidine derivatives under acidic or basic conditions to form the indole-piperidine intermediate .

- Oxoacetyl coupling : Introducing the 2-oxoacetyl group via condensation reactions, often using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) to activate carboxyl groups .

- Final esterification : Ethyl esterification of the piperidine-3-carboxylic acid moiety under reflux conditions with ethanol and catalytic acid . Purification often employs flash chromatography (e.g., Biotage SP1 system) with gradients of ethyl acetate/hexanes .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer: Key techniques include:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., indole aromatic protons at δ 7.0–7.6 ppm, ester carbonyl at ~170 ppm) .

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., lattice parameters: a = 10.7364 Å, b = 9.8983 Å, c = 24.020 Å) .

- Mass spectrometry (ESI-TOF) : Confirms molecular weight (e.g., [M+H]+ = 425.1 observed in ).

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?

Methodological Answer: Optimization strategies include:

- Temperature control : Maintaining low temperatures (0–5°C) during coupling steps to minimize side reactions .

- Catalyst selection : Using EDC/HOBt for efficient carboxyl activation over traditional methods like DCC (dicyclohexylcarbodiimide) .

- Purification tweaks : Adjusting solvent polarity in chromatography (e.g., 0–45% ethyl acetate/hexanes) to isolate polar byproducts .

- Intermediate characterization : Validating each step via TLC or LC-MS to identify bottlenecks early .

Q. What strategies resolve discrepancies in NMR data during structural elucidation?

Methodological Answer: Contradictions arise from dynamic processes (e.g., rotamers) or impurities. Approaches include:

- Variable-temperature NMR : Detects conformational changes (e.g., coalescence of split peaks at higher temps) .

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to resolve overlapping signals .

- Cross-validation with X-ray data : Comparing experimental bond lengths/angles (e.g., C–C = 1.376–1.496 Å ) with DFT-computed models .

Q. How does the substitution pattern on the indole ring influence biological activity?

Methodological Answer: Comparative studies of analogs reveal:

- Methyl groups at C1/C2 : Enhance steric shielding, reducing metabolic degradation (vs. unsubstituted indoles) .

- Piperidine-3-carboxylate moiety : Modulates solubility and target affinity (e.g., vs. pyridine derivatives in ).

- Activity assays : Test against targets like kinases or GPCRs using fluorescence polarization or SPR (surface plasmon resonance) to quantify binding .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data between computed and experimental results?

Methodological Answer: Discrepancies often stem from:

- Solvent effects : Computed spectra (e.g., PubChem’s Lexichem TK 2.7.0 ) assume gas-phase conditions, whereas experimental NMR uses DMSO-d6 or CDCl3. Apply corrections using solvent polarity parameters.

- Tautomerism : For example, keto-enol equilibria in the oxoacetyl group may shift under different pH conditions. Use pH-controlled NMR or IR spectroscopy to identify dominant forms .

Comparative Structural Analysis

| Structural Feature | Impact on Properties | Reference |

|---|---|---|

| 1,2-Dimethylindole | Enhances metabolic stability | |

| Piperidine-3-carboxylate ester | Improves membrane permeability | |

| 2-Oxoacetyl linker | Facilitates hydrogen bonding with biological targets |

Key Citations

- Synthesis and purification:

- Structural characterization:

- Biological activity correlations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.